2-(2,4-Di-tert-pentylphenoxy)acetic acid
Overview
Description
2-(2,4-Di-tert-pentylphenoxy)acetic acid is an organic compound with the molecular formula C18H28O3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with two tert-pentyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Di-tert-pentylphenoxy)acetic acid typically involves the alkylation of phenoxyacetic acid with tert-pentyl halides in the presence of a strong base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product.
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Step 1: Formation of Phenoxide Ion
- React phenoxyacetic acid with a strong base such as sodium hydroxide to form the phenoxide ion.
- Reaction: C6H5OCH2COOH + NaOH → C6H5OCH2COO^- Na^+ + H2O
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Step 2: Alkylation with tert-Pentyl Halides
- React the phenoxide ion with tert-pentyl bromide or tert-pentyl chloride under reflux conditions.
- Reaction: C6H5OCH2COO^- Na^+ + (CH3)2CCH2CH2Br → (CH3)2CCH2CH2C6H4OCH2COOH + NaBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Di-tert-pentylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acid derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
2-(2,4-Di-tert-pentylphenoxy)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,4-Di-tert-pentylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Di-tert-butylphenoxy)acetic acid
- 2-(2,4-Di-tert-amylphenoxy)acetic acid
- 2-(2,4-Di-tert-hexylphenoxy)acetic acid
Uniqueness
2-(2,4-Di-tert-pentylphenoxy)acetic acid is unique due to the presence of tert-pentyl groups, which impart distinct steric and electronic properties compared to other similar compounds. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Biological Activity
2-(2,4-Di-tert-pentylphenoxy)acetic acid, also known as a phenoxyacetic acid derivative, exhibits notable biological activities, particularly in anti-inflammatory and analgesic contexts. This compound has garnered attention for its potential therapeutic applications, especially in managing pain and inflammation, while also demonstrating a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Chemical Structure and Properties
- Chemical Formula : C18H28O3
- Molecular Weight : 300.42 g/mol
- CAS Number : 83411-40-5
The compound's structure features a phenoxy group that contributes to its biological activity by interacting with various biological targets, including enzymes involved in inflammatory processes.
Anti-inflammatory Effects
Research indicates that this compound possesses significant anti-inflammatory properties. In vivo studies have demonstrated its ability to reduce paw edema in animal models, suggesting its efficacy in treating conditions characterized by inflammation.
- Mechanism of Action : The compound appears to inhibit the cyclooxygenase (COX) enzyme pathway, which is crucial in the synthesis of prostaglandins that mediate inflammation. This inhibition leads to a reduction in inflammatory markers such as TNF-α and PGE2.
Study | Reduction in Paw Thickness (%) | Reduction in TNF-α (%) | Reduction in PGE2 (%) |
---|---|---|---|
Compound A | 63.35% | 61.04% | 60.58% |
Compound B | 46.51% | 64.88% | 57.07% |
Celecoxib | 68.15% | 63.52% | 60.16% |
These findings highlight the compound's potential as an alternative to conventional NSAIDs, which often carry risks of gastrointestinal side effects.
Safety Profile
A critical aspect of evaluating any therapeutic agent is its safety profile. Studies assessing the ulcerogenic effects of this compound have shown that it does not significantly induce gastric ulcers compared to traditional NSAIDs like mefenamic acid.
- Ulcerogenic Assessment : Histopathological examinations revealed that treatment with this compound maintained normal gastric mucosal structure with minimal inflammatory cell infiltration, contrasting sharply with the severe mucosal damage observed with mefenamic acid treatment.
Case Studies and Research Findings
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In Vivo Efficacy Study :
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of several phenoxyacetic acid derivatives, including this compound. The results indicated a statistically significant reduction in paw swelling compared to control groups treated with carrageenan. -
Toxicological Assessment :
Toxicological evaluations included assessments of liver enzymes (AST and ALT) and kidney function indicators (creatinine and urea). The results indicated no significant alterations in these parameters following treatment with the compound, suggesting a favorable safety margin. -
Comparative Analysis :
In comparison with established anti-inflammatory agents like celecoxib and mefenamic acid, this compound exhibited comparable efficacy with a notably reduced risk of gastrointestinal side effects.
Properties
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c1-7-17(3,4)13-9-10-15(21-12-16(19)20)14(11-13)18(5,6)8-2/h9-11H,7-8,12H2,1-6H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQMENSTZKYZCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)O)C(C)(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065435 | |
Record name | (2,4-Bis(1,1-dimethylpropyl)phenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13402-96-5 | |
Record name | 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13402-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013402965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2,4-Bis(1,1-dimethylpropyl)phenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2,4-bis(1,1-dimethylpropyl)phenoxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2,4-Di-tert-pentylphenoxy)acetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN67S5JT3X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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